molecular formula C24H24N2O3 B14991420 2-[(3-methoxyphenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole

2-[(3-methoxyphenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B14991420
M. Wt: 388.5 g/mol
InChI Key: CXNHBHFLGWGAIC-UHFFFAOYSA-N
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Description

2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methoxyphenol with formaldehyde to form 3-(methoxyphenoxy)methanol. This intermediate is then reacted with 2-(4-methylphenoxy)ethylamine under specific conditions to yield the final benzodiazole compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield phenolic derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects in various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy and methylphenoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

Compared to similar compounds, 2-[(3-METHOXYPHENOXY)METHYL]-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE stands out due to its specific substitution pattern and the presence of both methoxyphenoxy and methylphenoxy groups

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C24H24N2O3/c1-18-10-12-19(13-11-18)28-15-14-26-23-9-4-3-8-22(23)25-24(26)17-29-21-7-5-6-20(16-21)27-2/h3-13,16H,14-15,17H2,1-2H3

InChI Key

CXNHBHFLGWGAIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC4=CC=CC(=C4)OC

Origin of Product

United States

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